molecular formula C16H12ClN3O3 B7460004 5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid

5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid

Cat. No. B7460004
M. Wt: 329.74 g/mol
InChI Key: ITSICTWEMJPOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid, also known as ABA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ABA is a small molecule inhibitor that has been found to be effective in inhibiting the growth of cancer cells, as well as in treating various other diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid involves the reaction of 2-chlorobenzoic acid with benzimidazole, followed by acetylation and amidation reactions.

Starting Materials
2-chlorobenzoic acid, benzimidazole, acetic anhydride, ammonium hydroxide, diethyl ether, ethyl acetate, sodium bicarbonate, sodium chloride, wate

Reaction
Step 1: 2-chlorobenzoic acid is reacted with benzimidazole in the presence of ammonium hydroxide and diethyl ether to form 5-(benzimidazol-1-yl)-2-chlorobenzoic acid., Step 2: The resulting product from step 1 is then acetylated using acetic anhydride and ethyl acetate to form 5-[[2-(benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid., Step 3: The final product is purified using a mixture of water and ethyl acetate, followed by treatment with sodium bicarbonate and sodium chloride to remove any impurities.

Mechanism Of Action

The mechanism of action of 5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid induces DNA damage and ultimately leads to the death of cancer cells. 5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid has also been found to inhibit the activity of other enzymes such as topoisomerase IIα, which is involved in DNA replication.

Biochemical And Physiological Effects

5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid has been found to have a number of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, 5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid has also been found to inhibit the expression of genes involved in inflammation and angiogenesis. It has also been found to have antioxidant properties, which may be beneficial in the treatment of diseases such as diabetes and Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid in lab experiments is its relatively low cost and ease of synthesis. 5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid is also stable under a wide range of conditions, which makes it easy to handle and store. However, one of the limitations of using 5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research involving 5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid. One area of research is in the development of more potent and selective inhibitors of PARP. Another area of research is in the development of new methods for delivering 5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid to cancer cells, such as through the use of nanoparticles. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid and its potential applications in the treatment of other diseases.

Scientific Research Applications

5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research has been in the treatment of cancer. 5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid has been found to be effective in inhibiting the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to be effective in treating other diseases such as diabetes, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

5-[[2-(benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3/c17-12-6-5-10(7-11(12)16(22)23)19-15(21)8-20-9-18-13-3-1-2-4-14(13)20/h1-7,9H,8H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSICTWEMJPOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CC(=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[[2-(Benzimidazol-1-yl)acetyl]amino]-2-chlorobenzoic acid

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